1-Chloro-4-(dichloromethyl)-2-methoxybenzene
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Overview
Description
1-Chloro-4-(dichloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of benzene, featuring a chlorine atom, a dichloromethyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(dichloromethyl)-2-methoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: Chlorination of 2-methoxybenzene (anisole) followed by further chlorination to introduce the dichloromethyl group.
Halogenation Reactions: Using reagents like chlorine or bromine in the presence of a catalyst to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled chlorination reactions under specific conditions to ensure high yield and purity. The process involves the use of chlorinating agents and catalysts to facilitate the substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(dichloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of different derivatives by reducing the chlorine atoms.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation Products: Chlorobenzoic acid derivatives.
Reduction Products: Dichloromethylbenzene derivatives.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
1-Chloro-4-(dichloromethyl)-2-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-Chloro-4-(dichloromethyl)-2-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
1-Chloro-4-(dichloromethyl)-2-methoxybenzene is similar to other chlorinated benzene derivatives, such as:
1-Chloro-4-(chloromethyl)benzene: Similar structure but with only one chlorine atom on the methyl group.
1-Chloro-2-(dichloromethyl)benzene: Similar structure but with different positions of the chlorine atoms.
Uniqueness: The presence of both a methoxy group and a dichloromethyl group on the benzene ring makes this compound unique compared to other similar compounds
Properties
Molecular Formula |
C8H7Cl3O |
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Molecular Weight |
225.5 g/mol |
IUPAC Name |
1-chloro-4-(dichloromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
InChI Key |
HRHJXWDJCPBOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(Cl)Cl)Cl |
Origin of Product |
United States |
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